molecular formula C24H21N3O2 B3500324 N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide

N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide

Cat. No.: B3500324
M. Wt: 383.4 g/mol
InChI Key: YFFUZUJCPJNTPI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-3-29-22-10-5-4-9-20(22)27-24(28)19-15-21(17-11-13-25-14-12-17)26-23-16(2)7-6-8-18(19)23/h4-15H,3H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFUZUJCPJNTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the pyridine ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.

    Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the quinoline-pyridine intermediate.

    Formation of the carboxamide group: This final step typically involves the reaction of the intermediate with an amine derivative under dehydrating conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include halogens, strong acids and bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Materials Science: Due to its aromatic structure, this compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes.

    Pharmaceutical Development: This compound serves as a lead compound for the development of new drugs, with modifications to its structure leading to improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. It may also interact with receptors on the cell surface, modulating signal transduction pathways. The exact pathways involved depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide can be compared with other similar compounds, such as:

    N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: This compound has a similar ethoxyphenyl group but differs in its overall structure and functional groups.

    Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.

    Quinoline derivatives: These compounds have a quinoline core and are explored for their medicinal properties.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Reactant of Route 2
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N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide

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